1-Acetyl-3-methylpiperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

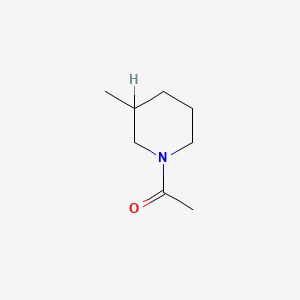

IUPAC Name |

1-(3-methylpiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-7-4-3-5-9(6-7)8(2)10/h7H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKFPNHDGLSYZRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871090 |

Source

|

| Record name | Ethanone, 1-(3-methyl-1-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4593-16-2 |

Source

|

| Record name | 1-(3-Methyl-1-piperidinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4593-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(3-methyl-1-piperidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004593162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(3-methyl-1-piperidinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(3-methyl-1-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-acetyl-3-methylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 1-Acetyl-3-methylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyl-3-methylpiperidine, a substituted piperidine derivative, is a molecule of interest in various chemical and pharmaceutical research domains. Its structural features, comprising a saturated heterocyclic ring with both N-acetylation and C-methylation, give rise to a unique set of physicochemical properties that dictate its behavior in chemical reactions, its interactions with biological systems, and its suitability for various applications. This guide provides a comprehensive overview of the core physical properties of this compound, offering a foundational understanding for its use in research and development.

Core Physicochemical Characteristics

The fundamental physical and chemical attributes of this compound are summarized below. These properties are crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₅NO | [1][2][3] |

| Molecular Weight | 141.21 g/mol | [1][2][3][4] |

| CAS Number | 4593-16-2 | [1][2][3][5] |

| Appearance | Colorless liquid | [6] |

| Boiling Point | 239 °C (literature) | [1][2][3][7] |

| Melting Point | -13.6 °C to -15 °C (literature) | [1][2][3][7] |

| Density | 0.974 g/mL at 25 °C (literature) or 0.989 g/cm³ at 20 °C | [1][2][7] |

| Refractive Index (n20/D) | 1.476 (literature) | [1][2] |

| Flash Point | 107 °C (224.6 °F) - closed cup | [1][2] |

| Purity (Commercially Available) | 99% | [3] |

Synonyms: This compound is also known by several other names, including 1-(3-Methyl-1-piperidinyl)-ethanone and 1-Acetyl-3-pipecoline[1][2][3].

Structural and Spectroscopic Features

The molecular structure of this compound is key to its properties. The presence of the acetyl group on the nitrogen atom introduces an amide functionality, influencing the molecule's polarity and hydrogen bonding capabilities. The methyl group at the 3-position of the piperidine ring introduces a chiral center, meaning the compound can exist as different stereoisomers.

While detailed spectral data is not provided in the initial search, standard analytical techniques would be employed for its characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Would be used to confirm the carbon-hydrogen framework and the connectivity of the atoms.

-

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the amide carbonyl group (C=O) and C-N bonds.

-

Mass Spectrometry (MS): Would confirm the molecular weight and provide information about the fragmentation pattern of the molecule.

Experimental Protocol: Determination of Refractive Index

The refractive index is a fundamental physical property that is a measure of how light propagates through a substance. It is a valuable parameter for substance identification and purity assessment.

Objective: To determine the refractive index of this compound using an Abbe refractometer.

Materials:

-

This compound sample

-

Abbe refractometer

-

Constant temperature water bath (set to 20°C)

-

Dropper or pipette

-

Lens cleaning tissue

-

Ethanol or isopropanol

Methodology:

-

Instrument Calibration: Ensure the Abbe refractometer is calibrated according to the manufacturer's instructions, typically using a standard of known refractive index.

-

Temperature Control: Connect the refractometer prisms to the constant temperature water bath set at 20°C. Allow sufficient time for the prisms to equilibrate to the set temperature.

-

Sample Application: Using a clean dropper, place a few drops of the this compound sample onto the surface of the lower prism.

-

Measurement: Close the prisms and ensure the sample spreads evenly to form a thin film. Look through the eyepiece and adjust the control knob until the boundary between the light and dark fields is sharp and centered in the crosshairs.

-

Reading: Read the refractive index value from the instrument's scale.

-

Cleaning: After the measurement, clean the prisms thoroughly with a soft tissue moistened with ethanol or isopropanol to remove all traces of the sample.

Sources

- 1. echemi.com [echemi.com]

- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. labsolu.ca [labsolu.ca]

- 4. (3r)-1-Acetyl-3-Methylpiperidine | C8H15NO | CID 449120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 3-Methylpiperidine | C6H13N | CID 79081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [stenutz.eu]

1-Acetyl-3-methylpiperidine chemical structure and formula

An In-Depth Technical Guide to 1-Acetyl-3-methylpiperidine: Structure, Synthesis, and Characterization

Introduction

This compound is a substituted N-acylpiperidine derivative. As a tertiary amide and a chiral heterocyclic compound, it serves as a valuable building block in chemical synthesis and a probe in biochemical studies. The piperidine ring is a prevalent scaffold in medicinal chemistry, and understanding the physicochemical properties and synthetic routes of its derivatives is crucial for drug development professionals and researchers. This guide provides a detailed technical overview of this compound, focusing on its core chemical structure, a robust synthetic protocol, comprehensive characterization methods, and its applications.

Core Molecular Structure and Physicochemical Properties

This compound is structurally defined by a piperidine ring N-acylated with an acetyl group and substituted with a methyl group at the C3 position. The presence of a chiral center at the C3 position means the compound can exist as two enantiomers, (R)- and (S)-1-acetyl-3-methylpiperidine.

Chemical Structure and Formula

The fundamental identity of this compound is captured by its molecular formula and structure.

-

IUPAC Name: 1-(3-methylpiperidin-1-yl)ethanone[4]

-

Synonyms: 1-Acetyl-3-pipecoline, 1-(3-Methyl-1-piperidinyl)-ethanone[1][5][6]

Caption: 2D Chemical Structure of this compound.

Physicochemical Data

The physical properties of this compound are essential for its handling, purification, and application in various experimental setups. The compound is a liquid at room temperature.[2]

| Property | Value | Source(s) |

| Melting Point | -15 °C (lit.) | [1][5][6] |

| Boiling Point | 239 °C (lit.) | [1][5][6] |

| Density | 0.974 g/mL at 25 °C (lit.) | [1][6] |

| Refractive Index (n20/D) | 1.476 (lit.) | [1][6] |

| Flash Point | 107 °C (224.6 °F) - closed cup | [1] |

Synthesis Protocol: N-Acetylation of 3-Methylpiperidine

The most direct and common method for preparing this compound is the N-acetylation of its corresponding secondary amine precursor, 3-methylpiperidine. This reaction involves the formation of an amide bond, a cornerstone of organic synthesis.

Causality and Experimental Design

The reaction proceeds via nucleophilic acyl substitution. The nitrogen atom of 3-methylpiperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent (e.g., acetyl chloride or acetic anhydride). A non-nucleophilic base, such as triethylamine, is typically included to scavenge the acidic byproduct (HCl if using acetyl chloride), preventing the protonation of the starting amine and driving the reaction to completion. The choice of an aprotic solvent like dichloromethane (DCM) is critical as it solubilizes the reactants without interfering with the reaction.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology

Materials:

-

3-Methylpiperidine (1.0 eq)

-

Acetyl Chloride (1.1 eq) or Acetic Anhydride (1.1 eq)

-

Triethylamine (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-methylpiperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Addition of Acetylating Agent: Cool the solution to 0 °C using an ice bath. Add acetyl chloride (1.1 eq) dropwise via a syringe. Rationale: The dropwise addition at low temperature controls the exothermic reaction and minimizes side product formation.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Workup - Quenching: Once the reaction is complete, carefully quench the mixture by adding deionized water.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine. Rationale: The aqueous washes remove the triethylamine hydrochloride salt and other water-soluble impurities.

-

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude liquid via vacuum distillation or flash column chromatography on silica gel to obtain pure this compound.

Spectroscopic and Chromatographic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of NMR, IR, and Mass Spectrometry provides a comprehensive structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule. Due to rotational isomers (rotamers) around the amide C-N bond, NMR signals, particularly for protons near the nitrogen, may appear broadened or as two distinct sets of signals.

-

¹H NMR: The spectrum will be complex due to the asymmetry and the presence of rotamers. Key expected signals include:

-

A doublet for the C3-methyl group (~0.9-1.1 ppm).

-

A singlet for the acetyl methyl group (~2.1 ppm).

-

A series of complex multiplets for the piperidine ring protons (~1.0-4.0 ppm). The protons on C2 and C6, adjacent to the nitrogen, will be the most deshielded.

-

-

¹³C NMR: The spectrum provides information on the carbon framework.

-

The carbonyl carbon of the acetyl group is expected to appear significantly downfield (~169-171 ppm).

-

Signals for the acetyl methyl and C3-methyl carbons will be in the aliphatic region (~20-22 ppm).

-

Multiple signals for the five distinct piperidine ring carbons will be observed.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. For this compound, the most diagnostic absorption band is from the tertiary amide functional group.

| Functional Group | Expected Wavenumber (cm⁻¹) | Significance |

| C=O Stretch (Amide) | ~1630-1660 | Strong, sharp absorption confirming the presence of the acetyl group. This is the most characteristic peak. |

| C-H Stretch (Aliphatic) | ~2850-2960 | Indicates the CH₂, and CH₃ groups of the piperidine ring and methyl substituents. |

| C-N Stretch | ~1200-1350 | Confirms the presence of the amide linkage. |

Causality Note: The position of the amide C=O stretch is lower than that of a ketone due to the resonance effect, where the nitrogen lone pair donates electron density to the carbonyl carbon, weakening the C=O double bond.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern, further confirming its identity.

-

Molecular Ion (M⁺): In Electron Ionization (EI-MS), the molecular ion peak should be observed at m/z = 141.

-

Key Fragments: Common fragmentation pathways for N-acetylated piperidines involve cleavage of the acetyl group or fragmentation of the piperidine ring. Expected fragments include:

-

[M-CH₃]⁺ (m/z = 126): Loss of a methyl radical from the acetyl group.

-

[CH₃CO]⁺ (m/z = 43): The acetyl cation, which is often a prominent peak.

-

Fragments arising from the cleavage of the piperidine ring.

-

Applications in Research and Development

This compound is more than a simple chemical; it is a tool for scientific discovery.

-

Ligand for Biochemical Probes: It can be employed as a piperidine ligand to investigate the enzymatic activity and three-dimensional structure of non-peptide ligand-cyclophilin complexes.[6] This is crucial in drug discovery for understanding protein-ligand interactions.

-

Reactant in Organic Synthesis: The compound serves as a starting material or reactant in more complex synthetic pathways. It has been used as a reactant for regioselective amidyl radical cyclization and the regioselective oxidation of cyclic amino compounds.[6] These reactions are important for building complex molecular architectures.

-

Scaffold in Medicinal Chemistry: As a substituted piperidine, it represents a structural motif that can be further elaborated to create libraries of compounds for screening against various biological targets.

Safety and Handling

Proper safety precautions are mandatory when handling this compound.

-

Hazard Classifications: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles or a face shield, and a lab coat is required. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials. It is classified as a combustible liquid.[1]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12058, 1-Acetylpiperidine. Retrieved from [Link].

- DiRocco, D. A., et al. (2017). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 60(7), 2619–2642.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 449120, (3r)-1-Acetyl-3-Methylpiperidine. Retrieved from [Link].

-

PubChemLite. (n.d.). This compound (C8H15NO). Retrieved from [Link].

-

ChemDAD. (n.d.). This compound. Retrieved from [Link].

Sources

- 1. 1-乙酰基-3-甲基哌啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. (3r)-1-Acetyl-3-Methylpiperidine | C8H15NO | CID 449120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C8H15NO) [pubchemlite.lcsb.uni.lu]

- 5. labsolu.ca [labsolu.ca]

- 6. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-depth Technical Guide to the Biological Activity of (3R)-1-Acetyl-3-methylpiperidine

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the hypothesized biological activity of (3R)-1-Acetyl-3-methylpiperidine, a chiral piperidine derivative. While specific pharmacological data for this enantiomer is not extensively available in public literature, this document outlines a robust scientific framework for its investigation, predicated on the well-established role of the piperidine scaffold in targeting cholinergic neurotransmitter systems. We will focus on the nicotinic acetylcholine receptors (nAChRs) as a plausible primary target. This guide details the theoretical basis for this interaction, presents state-of-the-art experimental protocols for in-vitro and in-vivo characterization, and provides templates for data analysis and visualization. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for researchers in pharmacology and drug development.

Introduction to (3R)-1-Acetyl-3-methylpiperidine

(3R)-1-Acetyl-3-methylpiperidine is a small molecule with the chemical formula C8H15NO and a molecular weight of approximately 141.21 g/mol [1]. Its structure features a piperidine ring, a common motif in a vast array of biologically active compounds and approved pharmaceuticals[2]. The acetylation at the nitrogen atom and the methyl group at the 3-position, with a defined (R)-stereochemistry, are key structural features that are expected to dictate its pharmacological profile.

Piperidine derivatives are known to interact with a variety of biological targets, most notably G-protein coupled receptors (GPCRs) and ligand-gated ion channels. Specifically, the piperidine nucleus is a well-established pharmacophore for ligands of nicotinic and muscarinic acetylcholine receptors[3][4]. Given the structural similarity of (3R)-1-Acetyl-3-methylpiperidine to known cholinergic ligands, this guide will proceed with the scientifically-grounded hypothesis that its primary biological activity will be centered on the modulation of nicotinic acetylcholine receptors (nAChRs).

Table 1: Physicochemical Properties of (3R)-1-Acetyl-3-methylpiperidine

| Property | Value | Source |

| Molecular Formula | C8H15NO | PubChem CID: 449120[1] |

| Molecular Weight | 141.21 g/mol | PubChem CID: 449120[1] |

| IUPAC Name | 1-[(3R)-3-methylpiperidin-1-yl]ethanone | PubChem CID: 449120[1] |

| Stereochemistry | (R) at C3 | - |

| Appearance | Colorless liquid (predicted) | - |

Hypothesized Biological Target: Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are ligand-gated ion channels that are crucial for synaptic transmission in the central and peripheral nervous systems[5]. They are involved in a wide range of physiological processes, including muscle contraction, cognitive function, and reward pathways[6]. The diverse subtypes of nAChRs, arising from different combinations of their constituent subunits (e.g., α4β2, α7), offer a rich landscape for the development of selective modulators for various therapeutic applications[5].

Mechanism of Action and Signaling Pathway

Upon binding of an agonist, such as the endogenous ligand acetylcholine or potentially (3R)-1-Acetyl-3-methylpiperidine, the nAChR undergoes a conformational change that opens its intrinsic ion channel. This allows for the influx of cations, primarily Na+ and Ca2+, leading to depolarization of the cell membrane and the initiation of a cellular response. In neurons, this can trigger an action potential and the release of other neurotransmitters.

Caption: Hypothesized signaling pathway of nAChR activation.

Experimental Protocols for Biological Activity Assessment

To elucidate the biological activity of (3R)-1-Acetyl-3-methylpiperidine, a tiered approach involving both in-vitro and in-vivo assays is recommended.

In-Vitro Assays

This assay determines the affinity of (3R)-1-Acetyl-3-methylpiperidine for a specific nAChR subtype by measuring its ability to displace a known radiolabeled ligand.

Principle: Competitive binding between the unlabeled test compound and a radiolabeled ligand for the same receptor binding site.

Protocol:

-

Preparation of Membranes: Homogenize tissues or cells expressing the nAChR subtype of interest (e.g., rat brain cortex for α4β2, GH4C1 cells expressing α7) in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand (e.g., [3H]-epibatidine), and varying concentrations of (3R)-1-Acetyl-3-methylpiperidine.

-

Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.

-

Quantification: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the concentration of the test compound. The concentration at which 50% of the radioligand is displaced (IC50) is determined by non-linear regression. The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

This high-throughput assay measures the functional activity (agonist or antagonist) of the compound by detecting changes in intracellular calcium levels following receptor activation.[7]

Principle: Activation of many nAChR subtypes leads to an influx of Ca2+, which can be detected by a calcium-sensitive fluorescent dye.

Protocol:

-

Cell Culture: Plate cells stably expressing the nAChR subtype of interest (e.g., SH-EP1-hα4β2 cells) in black-walled, clear-bottom 96-well plates and grow to confluence.

-

Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

-

Compound Addition and Measurement: Use a Fluorometric Imaging Plate Reader (FLIPR) to add (3R)-1-Acetyl-3-methylpiperidine to the wells and simultaneously measure the fluorescence intensity.

-

Agonist Mode: Add varying concentrations of the test compound and measure the increase in fluorescence.

-

Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound before adding a known nAChR agonist (e.g., acetylcholine) at its EC50 concentration. Measure the inhibition of the agonist-induced fluorescence increase.

-

-

Data Analysis:

-

Agonist Mode: Plot the change in fluorescence against the logarithm of the compound concentration to determine the EC50 (concentration for 50% of maximal effect) and the maximum efficacy.

-

Antagonist Mode: Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 (concentration for 50% inhibition).

-

In-Vivo Assays

This behavioral assay assesses the analgesic (pain-relieving) properties of a compound, a known physiological effect of activating central nAChRs.

Principle: nAChR agonists can increase the pain threshold, leading to a longer latency to respond to a thermal stimulus.

Protocol:

-

Animal Acclimation: Acclimate male Swiss-Webster mice to the testing room and the hot plate apparatus (maintained at a constant temperature, e.g., 55°C).

-

Baseline Measurement: Measure the baseline latency for each mouse to exhibit a pain response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

-

Compound Administration: Administer (3R)-1-Acetyl-3-methylpiperidine via a specific route (e.g., intraperitoneal injection) at various doses. A vehicle control group is also included.

-

Post-treatment Measurement: At set time points after administration (e.g., 15, 30, 60 minutes), place the mice back on the hot plate and measure their response latency.

-

Data Analysis: Calculate the Maximum Possible Effect (%MPE) for each animal at each time point. Analyze the data using an appropriate statistical test (e.g., ANOVA) to determine if there is a significant dose-dependent increase in response latency compared to the vehicle control.

Hypothetical Data Presentation

The following tables summarize the expected format for presenting the quantitative data obtained from the described assays.

Table 2: Hypothetical Binding Affinity of (3R)-1-Acetyl-3-methylpiperidine at nAChR Subtypes

| nAChR Subtype | Radioligand | Ki (nM) |

| α4β2 | [3H]-Epibatidine | 50.5 ± 4.2 |

| α7 | [125I]-α-Bungarotoxin | > 10,000 |

| α3β4 | [3H]-Epibatidine | 850.7 ± 65.1 |

Table 3: Hypothetical Functional Activity of (3R)-1-Acetyl-3-methylpiperidine at α4β2 nAChRs

| Assay Mode | Parameter | Value (nM) | Emax (%) |

| Agonist | EC50 | 120.3 ± 15.8 | 85 (Partial Agonist) |

| Antagonist | IC50 | Not Applicable | Not Applicable |

Conclusion

This technical guide has outlined a comprehensive strategy for the characterization of the biological activity of (3R)-1-Acetyl-3-methylpiperidine, with a focus on its hypothesized interaction with nicotinic acetylcholine receptors. The detailed experimental protocols and data presentation formats provide a robust framework for researchers to generate high-quality, reproducible data. The insights gained from such studies will be invaluable in understanding the structure-activity relationships of substituted piperidines and could pave the way for the development of novel therapeutics targeting the cholinergic system.

References

-

PubChem. (3-Methylpiperidine | C6H13N | CID 79081). National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. ((3r)-1-Acetyl-3-Methylpiperidine | C8H15NO | CID 449120). National Center for Biotechnology Information. Retrieved from [Link]

-

Chemdad. (1-ACETYL-3-METHYLPIPERIDINE). Retrieved from [Link]

-

Dukes, M. et al. (2007). In vitro screening strategies for nicotinic receptor ligands. PubMed. Retrieved from [Link]

-

Vanover, K. E. et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. Retrieved from [Link]

-

Bautista-Aguilera, Ó. M. et al. (2016). N-Benzylpiperidine Derivatives as α7 Nicotinic Receptor Antagonists. PubMed. Retrieved from [Link]

-

Watson, S. A. et al. (2010). Muscarinic Receptor Agonists and Antagonists. MDPI. Retrieved from [Link]

-

Arias, H. R. et al. (2018). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology. Retrieved from [Link]

- Google Patents. (WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib).

-

Henderson, B. J. et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience. Retrieved from [Link]

- Ringdahl, B. & Jenden, D. J. (1983). Muscarinic activity and receptor binding of the enantiomers of aceclidine and its methiodide. Molecular Pharmacology.

-

Bautista-Aguilera, Ó. M. et al. (2016). N-Benzylpiperidine Derivatives as α7 Nicotinic Receptor Antagonists. ACS Chemical Neuroscience. Retrieved from [Link]

-

Henderson, B. J. et al. (2021). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by in vitro Cellular Studies and in vivo PET Imaging. bioRxiv. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (Acetylcholine receptors (muscarinic)). Retrieved from [Link]

-

Arias, H. R. et al. (2018). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. PMC. Retrieved from [Link]

-

Phillips, A. M. et al. (2013). Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2'. PubMed Central. Retrieved from [Link]

-

Wikipedia. (Nicotinic agonist). Retrieved from [Link]

-

Sugimoto, H. et al. (1990). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Retrieved from [Link]

- Caulfield, M. P. & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of Muscarinic Acetylcholine Receptors. Pharmacological Reviews.

-

Dr Matt & Dr Mike. (2023). Direct Muscarinic Agonists - in 2 mins!. YouTube. Retrieved from [Link]

-

Obniska, J. et al. (2020). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. MDPI. Retrieved from [Link]

Sources

- 1. (3r)-1-Acetyl-3-Methylpiperidine | C8H15NO | CID 449120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 1-Acetylpiperidine | 618-42-8 [smolecule.com]

- 3. mdpi.com [mdpi.com]

- 4. Nicotinic agonist - Wikipedia [en.wikipedia.org]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Acetylcholine receptors (muscarinic) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. In vitro screening strategies for nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Elucidating the Potential Mechanism of Action of 1-Acetyl-3-methylpiperidine

Abstract: The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs targeting the central nervous system and other biological systems[1][2]. 1-Acetyl-3-methylpiperidine (1A3MP) is a distinct derivative whose pharmacological profile remains largely uncharacterized. This guide presents a comprehensive, multi-tiered research framework designed to systematically investigate the potential mechanism of action (MoA) of 1A3MP. By integrating computational, in vitro, and ex vivo methodologies, this document provides drug development professionals and researchers with a robust, self-validating pathway to identify molecular targets, delineate signaling cascades, and establish a foundation for future preclinical development.

Introduction and Primary Mechanistic Hypothesis

The chemical architecture of this compound—comprising a piperidine ring, an N-acetyl group, and a methyl group at the 3-position—offers critical clues to its potential biological activity. The piperidine ring is a highly privileged structure in neuropharmacology, known for its metabolic stability and ability to cross the blood-brain barrier[2]. The N-acetyl moiety introduces a carbonyl group that can participate in hydrogen bonding, a key interaction at many receptor binding sites.

Notably, this structure bears a resemblance to endogenous and exogenous modulators of the cholinergic system, particularly nicotinic acetylcholine receptors (nAChRs). The piperidine core mimics the pyrrolidine ring of nicotine, while the acetylated nitrogen is analogous to the quaternary ammonium of acetylcholine itself. Based on this structural analysis, the primary hypothesis is that This compound acts as a modulator, likely an agonist or antagonist, of neuronal nicotinic acetylcholine receptors.

This guide will systematically detail the experimental cascade required to test this hypothesis, beginning with computational modeling and progressing through functional validation.

Caption: Initial hypothesis based on structural analysis of 1A3MP.

Tier 1: In Silico and In Vitro Target Identification

The initial phase focuses on establishing a direct interaction between 1A3MP and its hypothesized target, nAChRs. This is achieved by progressing from computational prediction to empirical binding and functional assays.

Protocol 1: Computational Docking at nAChR Subtypes

Causality: Before committing to resource-intensive wet-lab experiments, in silico molecular docking provides a predictive assessment of the binding potential of 1A3MP to various nAChR subtypes (e.g., α4β2, α7). This approach helps prioritize which receptor subtypes to investigate experimentally and offers initial insights into the potential binding pose and key interacting residues[3][4]. The flexibility of the receptor's C-loop is a known challenge in nAChR docking; therefore, using an ensemble of receptor conformations is critical for obtaining reliable predictions[5].

Methodology:

-

Receptor Preparation: Obtain crystal structures of relevant nAChR ligand-binding domains (or homology models based on the acetylcholine-binding protein, AChBP) from the Protein Data Bank (PDB)[6]. Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate a 3D conformation of 1A3MP and optimize its geometry using a computational chemistry package.

-

Docking Simulation: Utilize a validated docking program (e.g., AutoDock Vina, GOLD) to dock 1A3MP into the defined binding pocket of each nAChR subtype. It is crucial to use a protocol that accounts for protein flexibility, such as ensemble docking or induced fit docking[5][7].

-

Analysis: Analyze the resulting poses based on their predicted binding energy (docking score) and the nature of the interactions (e.g., hydrogen bonds, hydrophobic contacts). Compare the predicted binding mode to that of known nAChR ligands.

Protocol 2: Radioligand Binding Assays

Causality: This is the gold-standard biochemical method to empirically determine if 1A3MP physically binds to nAChRs and to quantify its binding affinity (Kᵢ)[8]. By competing with a known high-affinity radioligand, we can directly measure the compound's ability to occupy the receptor's binding site[9]. Mass spectrometry-based binding assays are an alternative that avoids the use of radioisotopes[10].

Methodology:

-

Tissue/Cell Preparation: Prepare membranes from rat brain tissue (a rich source of α4β2 and α7 nAChRs) or from cell lines stably expressing specific human nAChR subtypes (e.g., HEK cells)[8][11].

-

Assay Setup: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a subtype-selective radioligand (e.g., [³H]Cytisine for α4β2, [³H]Methyllycaconitine for α7 nAChRs)[8].

-

Competition: Add increasing concentrations of unlabeled 1A3MP to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known competitor, e.g., nicotine).

-

Incubation & Separation: Incubate to allow binding to reach equilibrium. Rapidly separate bound from free radioligand via vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of 1A3MP. Fit the data to a one-site competition model to calculate the IC₅₀, which is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

| Parameter | Description | Hypothetical Result for 1A3MP |

| Kᵢ (α4β2 nAChR) | Binding affinity at the α4β2 subtype. | 150 nM |

| Kᵢ (α7 nAChR) | Binding affinity at the α7 subtype. | 1.2 µM |

| EC₅₀ (α4β2 nAChR) | Potency for activating the α4β2 subtype. | 300 nM |

| Eₘₐₓ (α4β2 nAChR) | Maximum efficacy relative to a full agonist. | 85% (Partial Agonist) |

Table 1: Example of quantitative data to be generated from in vitro assays. These hypothetical results suggest 1A3MP is a selective partial agonist at the α4β2 nAChR.

Protocol 3: Functional Characterization via Calcium Imaging

Causality: Binding does not equate to function. A functional assay is required to determine if 1A3MP is an agonist (activates the receptor), an antagonist (blocks activation), or a silent allosteric modulator. Since many nAChRs are ligand-gated ion channels permeable to Ca²⁺, measuring changes in intracellular calcium concentration ([Ca²⁺]ᵢ) is a direct and high-throughput method to assess functional activity[12][13].

Methodology:

-

Cell Culture: Plate cells expressing the nAChR subtype of interest (e.g., SH-SY5Y neuroblastoma cells, which endogenously express α7 and other nAChRs, or transfected HEK cells) in a clear-bottom, black-walled 96- or 384-well plate[14].

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM, Fura-2 AM)[12]. These dyes are membrane-permeable but become trapped intracellularly after cleavage by esterases, fluorescing upon binding to calcium[13].

-

Assay Execution: Use a fluorescence plate reader (e.g., FLIPR) or a confocal microscope to measure baseline fluorescence[15].

-

Agonist Mode: Add varying concentrations of 1A3MP and record the change in fluorescence over time. Include a known full agonist (e.g., nicotine) as a positive control.

-

Antagonist Mode: Pre-incubate the cells with varying concentrations of 1A3MP for a set period. Then, challenge the cells with a fixed concentration (e.g., EC₈₀) of a known agonist and measure the inhibition of the agonist's response.

-

-

Data Analysis: For agonist activity, plot the peak fluorescence response against the log concentration of 1A3MP to determine the EC₅₀ and Eₘₐₓ. For antagonist activity, plot the inhibition of the agonist response to determine the IC₅₀.

Tier 2: Ex Vivo Validation of Synaptic Function

Causality: To bridge the gap between molecular action and physiological effect, it is essential to study the compound's impact in a more integrated biological system. Synaptosomes are resealed nerve terminals isolated from brain tissue that retain the machinery for neurotransmitter storage, release, and reuptake[16]. They provide an excellent ex vivo model to test if nAChR modulation by 1A3MP translates into a functional change in neurotransmitter release.

Caption: A streamlined experimental workflow for MoA elucidation.

Protocol 4: Synaptosome Neurotransmitter Release Assay

Methodology:

-

Synaptosome Preparation: Homogenize fresh rodent brain tissue (e.g., striatum for dopamine release, hippocampus for acetylcholine release) in ice-cold sucrose buffer[17]. Perform differential centrifugation to isolate the crude synaptosome fraction (the P2 pellet)[18][19].

-

Loading: Resuspend the synaptosomes in a physiological buffer and load them with a radiolabeled neurotransmitter (e.g., [³H]dopamine).

-

Release Experiment: Aliquot the loaded synaptosomes onto a filter system. Perfuse with buffer to establish a stable baseline release.

-

Stimulation: Apply 1A3MP at various concentrations to the perfusion buffer. Measure the resulting efflux of radioactivity. To confirm the effect is nAChR-mediated, co-perfuse 1A3MP with a known nAChR antagonist (e.g., mecamylamine) to see if the effect is blocked.

-

Depolarization Control: As a positive control, stimulate release with a depolarizing concentration of KCl to confirm the viability of the synaptosomes[16].

-

Quantification: Collect perfusate fractions over time and quantify the radioactivity in each fraction. Express release as a percentage of the total neurotransmitter content.

Summary and Future Directions

This guide outlines a logical and robust cascade for defining the mechanism of action of this compound. The proposed workflow is designed to be self-validating, with each stage building upon the last. A positive result in the binding assays (Protocol 2) justifies the functional characterization (Protocol 3), and a confirmed functional effect at the receptor level provides the rationale for investigating downstream synaptic consequences (Protocol 4).

Depending on the results, several alternative hypotheses could be explored. For instance, some piperidine alkaloids have shown activity as acetylcholinesterase inhibitors[20][21]. If 1A3MP shows weak or no direct nAChR binding, an enzyme inhibition assay for acetylcholinesterase would be a logical next step.

Ultimately, the successful completion of this research plan will provide a comprehensive pharmacological dossier on this compound, clarifying its molecular target, functional effects, and potential as a novel therapeutic agent.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8. [Link]

-

ION Biosciences. (n.d.). Calcium Assays | Calcium Indicators. ION Biosciences. [Link]

-

Chen, H., Wolnik, K., & Yang, J. (2018). Competitive docking model for prediction of the human nicotinic acetylcholine receptor α7 binding of tobacco constituents. Toxicology mechanisms and methods, 28(7), 529-543. [Link]

-

Kumar, S., et al. (2020). Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain. MethodsX, 7, 100775. [Link]

-

Molyneux, R. J., et al. (2022). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. Molecules, 27(20), 6914. [Link]

-

Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

-

Kombo, D. C., et al. (2013). Discovery of peptide ligands through docking and virtual screening at nicotinic acetylcholine receptor homology models. Proceedings of the National Academy of Sciences, 110(5), 1987-1992. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

-

Maher, M. P. (2012). Ion Channel Screening. Assay Guidance Manual. [Link]

-

ResearchGate. (2013). A good protocol for extracting mouse brain synaptosomes?. ResearchGate. [Link]

-

Green, B. T., et al. (2010). Actions of piperidine alkaloid teratogens at fetal nicotinic acetylcholine receptors. Neurotoxicology and teratology, 32(4), 461-469. [Link]

-

National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

-

Chen, H., et al. (2018). Competitive docking model for prediction of the human nicotinic acetylcholine receptor α7 binding of tobacco constituents. ResearchGate. [Link]

-

da Silva, A. F. M., et al. (2020). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 55(1), e4453. [Link]

-

Balle, T., et al. (2010). Docking to flexible nicotinic acetylcholine receptors: a validation study using the acetylcholine binding protein. Journal of molecular graphics & modelling, 29(3), 424-433. [Link]

-

Wikipedia. (n.d.). 1-Methylpiperidine. Wikipedia. [Link]

-

Kasheverov, I. E., & Tsetlin, V. I. (2015). Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins. Acta Naturae, 7(4), 27-37. [Link]

-

Seltmann, H., et al. (2018). Development of MS Binding Assays targeting the binding site of MB327 at the nicotinic acetylcholine receptor. Toxicology letters, 293, 155-161. [Link]

-

Vera-González, J., et al. (2023). Isolation and characterization of synaptic structures from human neural organoids. bioRxiv. [Link]

-

Vieira, N. C., et al. (2005). New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. Bioorganic & medicinal chemistry, 13(12), 4069-4074. [Link]

-

Zhang, Y., et al. (2021). Imaging with Ion Channels. Analytical Chemistry, 93(13), 5396-5403. [Link]

-

Evans, C. S., et al. (2022). Subcellular Fractionation for the Isolation of Synaptic Components from the Murine Brain. Journal of visualized experiments : JoVE, (187), 10.3791/64326. [Link]

-

Somasundaram, A., et al. (2023). Calcium imaging: a technique to monitor calcium dynamics in biological systems. Cell Calcium, 111, 102717. [Link]

-

Govind, A. P., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. The Journal of Neuroscience, 43(1), 107-121. [Link]

-

Chemdad. (n.d.). This compound. Chongqing Chemdad Co., Ltd. [Link]

-

Sharma, G., et al. (2022). Chimeric Approach to Identify Molecular Determinants of Nicotinic Acetylcholine Receptors. International Journal of Molecular Sciences, 23(21), 13309. [Link]

-

Creative Bioarray. (n.d.). Imaging of Calcium Channels. Creative Bioarray. [Link]

-

Kuran, B., et al. (2023). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 259, 115655. [Link]

-

National Center for Biotechnology Information. (n.d.). (3r)-1-Acetyl-3-Methylpiperidine. PubChem. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Competitive docking model for prediction of the human nicotinic acetylcholine receptor α7 binding of tobacco constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins [mdpi.com]

- 5. Docking to flexible nicotinic acetylcholine receptors: a validation study using the acetylcholine binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Development of MS Binding Assays targeting the binding site of MB327 at the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jneurosci.org [jneurosci.org]

- 12. ionbiosciences.com [ionbiosciences.com]

- 13. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Actions of piperidine alkaloid teratogens at fetal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Calcium imaging: a technique to monitor calcium dynamics in biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Isolate Functional Synaptosomes | Thermo Fisher Scientific - HK [thermofisher.com]

- 17. Isolation and characterization of synaptic structures from human neural organoids | bioRxiv [biorxiv.org]

- 18. researchgate.net [researchgate.net]

- 19. Subcellular Fractionation for the Isolation of Synaptic Components from the Murine Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Acetyl-3-pipecoline (CAS: 4593-16-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword

1-Acetyl-3-pipecoline, also known as 1-acetyl-3-methylpiperidine, is a substituted piperidine derivative that holds significance as a versatile building block in synthetic and medicinal chemistry. The piperidine scaffold is a privileged structure, frequently incorporated into the design of therapeutic agents due to its ability to confer favorable pharmacokinetic properties and engage in crucial binding interactions with biological targets.[1][2][3] This technical guide provides a comprehensive overview of 1-Acetyl-3-pipecoline, encompassing its chemical and physical properties, detailed synthetic protocols, spectral analysis for characterization, and a discussion of its current and potential applications in the field of drug development.

Chemical Identity and Physicochemical Properties

1-Acetyl-3-pipecoline is a tertiary amide derived from the N-acetylation of 3-methylpiperidine. The introduction of the acetyl group modifies the basicity of the piperidine nitrogen and introduces a carbonyl group capable of acting as a hydrogen bond acceptor, which can be critical for molecular recognition in biological systems.

Key Identifiers and Properties:

| Property | Value | Source(s) |

| CAS Number | 4593-16-2 | [1][4] |

| Molecular Formula | C₈H₁₅NO | [1][5] |

| Molecular Weight | 141.21 g/mol | [1] |

| Synonyms | This compound, 1-(3-Methyl-1-piperidinyl)-ethanone | [1][6] |

| Appearance | Liquid | [5] |

| Melting Point | -15 °C (lit.) | [1][7] |

| Boiling Point | 239 °C (lit.) | [1][7] |

| Density | 0.974 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.476 (lit.) | [1] |

| SMILES | CC1CCCN(C1)C(C)=O | [1] |

| InChI | 1S/C8H15NO/c1-7-4-3-5-9(6-7)8(2)10/h7H,3-6H2,1-2H3 | [1] |

Synthesis and Purification

The most direct and common method for the synthesis of 1-Acetyl-3-pipecoline is the N-acetylation of 3-methylpiperidine. This reaction involves the treatment of the secondary amine with an acetylating agent. Acetic anhydride is a frequently used reagent for this transformation, often in the presence of a base or as the solvent itself to drive the reaction to completion.

Experimental Protocol: Synthesis of 1-Acetyl-3-pipecoline

This protocol is a representative procedure for the N-acetylation of a secondary amine and can be adapted for the synthesis of 1-Acetyl-3-pipecoline.

Materials:

-

3-Methylpiperidine

-

Acetic anhydride

-

Pyridine (optional, as a base and solvent)

-

Crushed ice

-

Water

-

Dichloromethane or Ethyl Acetate (for extraction)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-methylpiperidine (1.0 equivalent) in pyridine or an inert solvent like dichloromethane.

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add acetic anhydride (1.1 to 1.5 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 1-12 hours) until the reaction is complete. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully pour the reaction mixture over crushed ice to quench the excess acetic anhydride.[8]

-

Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification: The crude 1-Acetyl-3-pipecoline can be purified by vacuum distillation to obtain a product of high purity.[9]

Caption: Synthesis of 1-Acetyl-3-pipecoline via N-acetylation.

Spectroscopic Characterization

Accurate characterization of 1-Acetyl-3-pipecoline is essential for its use in research and development. The following sections detail the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals. The methyl group on the piperidine ring would appear as a doublet, coupled to the adjacent methine proton. The acetyl methyl group would be a singlet. The protons on the piperidine ring would exhibit complex multiplets due to diastereotopicity and conformational isomers (cis/trans amide rotamers).

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the eight carbon atoms. The carbonyl carbon of the acetyl group would be the most downfield signal. The two methyl carbons would appear at the upfield end of the spectrum. The five carbons of the piperidine ring would have chemical shifts characteristic of a substituted saturated heterocycle.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For 1-Acetyl-3-pipecoline, electron ionization (EI) would likely lead to a molecular ion peak (M⁺) at m/z 141. The fragmentation pattern would be expected to involve cleavage of the acetyl group and fragmentation of the piperidine ring. Predicted collision cross-section (CCS) values for various adducts can aid in identification.[10]

Predicted Collision Cross Section (CCS) Data: [10]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 142.12265 | 131.3 |

| [M+Na]⁺ | 164.10459 | 137.1 |

Infrared (IR) Spectroscopy

The IR spectrum of 1-Acetyl-3-pipecoline would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching of the tertiary amide, typically appearing in the range of 1630-1680 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the alkyl groups.

Applications in Drug Development and Medicinal Chemistry

The piperidine moiety is a cornerstone in medicinal chemistry, present in a wide array of approved drugs.[11] Its incorporation can enhance drug-like properties, including metabolic stability and bioavailability, and provide a scaffold for precise three-dimensional orientation of pharmacophoric groups.[1]

As a Synthetic Building Block:

1-Acetyl-3-pipecoline serves as a valuable intermediate in the synthesis of more complex molecules. The acetyl group can be removed under hydrolytic conditions to regenerate the secondary amine, which can then be further functionalized.[8] This allows for the introduction of diverse substituents at the nitrogen atom, a common strategy in the development of new pharmaceutical agents.[3]

Modulation of Pharmacokinetic Properties:

The N-acetylation of a piperidine ring can significantly influence the pharmacokinetic profile of a drug candidate. By converting a basic nitrogen to a neutral amide, properties such as lipophilicity, membrane permeability, and metabolic stability can be modulated.[1] The metabolic fate of N-acetylated piperidines can be influenced by enzymes such as N-acetyltransferases (NATs).[12]

Biological Activity:

While specific biological activity for 1-Acetyl-3-pipecoline itself is not extensively documented in the public domain, related N-acylated piperidine structures have shown interesting pharmacological profiles. For example, certain N-acylated piperidines have been investigated as farnesoid X receptor (FXR) antagonists, which are of interest in the treatment of metabolic syndromes.[12] Furthermore, this compound has been used as a piperidine ligand to study the enzymatic activity and three-dimensional structure of non-peptide ligand-cyclophilin complexes.[4][6]

Caption: Key roles of 1-Acetyl-3-pipecoline in drug discovery.

Safety and Handling

1-Acetyl-3-pipecoline is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

Hazard and Precautionary Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

1-Acetyl-3-pipecoline (CAS: 4593-16-2) is a valuable chemical entity for researchers and professionals in the field of drug development. Its straightforward synthesis, combined with the privileged nature of the piperidine scaffold, makes it an attractive starting point and intermediate for the creation of novel therapeutic agents. A thorough understanding of its physicochemical properties, synthetic accessibility, and potential for modulating biological and pharmacokinetic properties is crucial for its effective application in medicinal chemistry programs. Further research into the specific biological activities of this compound and its derivatives may unveil new therapeutic opportunities.

References

Click to expand

Sources

- 1. This compound 99 4593-16-2 [sigmaaldrich.com]

- 2. arpi.unipi.it [arpi.unipi.it]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Acetylpiperidine | C7H13NO | CID 12058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. labsolu.ca [labsolu.ca]

- 8. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 9. Buy 1-Acetylpiperidine | 618-42-8 [smolecule.com]

- 10. PubChemLite - this compound (C8H15NO) [pubchemlite.lcsb.uni.lu]

- 11. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Strategies to prevent N-acetyltransferase-mediated metabolism in a series of piperazine-containing pyrazalopyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Situating 1-Acetyl-3-methylpiperidine in Modern Drug Discovery

An In-Depth Technical Guide to 1-Acetyl-3-methylpiperidine for Advanced Research

This compound is a substituted N-acetylated piperidine derivative. While a seemingly simple heterocyclic compound, it represents a class of structures of significant interest to medicinal chemists and drug development professionals. The piperidine ring is a privileged scaffold, appearing in numerous approved pharmaceuticals due to its favorable pharmacokinetic properties and its ability to be readily functionalized to explore chemical space.

The addition of the N-acetyl group neutralizes the basicity of the piperidine nitrogen, transforming the molecule from a typical amine into an amide. This modification has profound effects on the molecule's polarity, hydrogen bonding capability, and metabolic stability, making it a valuable tool for modulating drug-like properties. Furthermore, its structural motifs are relevant in the study of protein-ligand interactions, particularly as a probe or fragment for developing inhibitors of enzymes such as cyclophilins, which are implicated in a range of diseases from inflammatory disorders to cancer and viral infections.[1][2]

This guide provides a comprehensive overview of the core technical data, synthesis, and analytical characterization of this compound, offering a foundational resource for researchers utilizing this compound in their work.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is the bedrock of all subsequent experimental work, from reaction planning to analytical method development. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₅NO | [3] |

| Molecular Weight | 141.21 g/mol | |

| Monoisotopic Mass | 141.115364 Da | |

| IUPAC Name | 1-(3-methylpiperidin-1-yl)ethanone | |

| Synonyms | 1-(3-Methyl-1-piperidinyl)-ethanone, 1-Acetyl-3-pipecoline | |

| CAS Number | 4593-16-2 | [3] |

| Appearance | Colorless Liquid (predicted) | [3] |

| Density | 0.974 g/mL at 25 °C | |

| Boiling Point | 239 °C | |

| Melting Point | -15 °C | |

| Refractive Index (n20/D) | 1.476 | |

| SMILES | CC1CCCN(C1)C(C)=O | |

| InChIKey | XKFPNHDGLSYZRC-UHFFFAOYSA-N | [3] |

Synthesis of this compound

The most direct and common method for preparing this compound is through the N-acetylation of its parent amine, 3-methylpiperidine. This reaction involves treating the secondary amine with an acetylating agent, typically acetic anhydride or acetyl chloride, often in the presence of a non-nucleophilic base to scavenge the acidic byproduct.

Causality in Protocol Design:

-

Choice of Acetylating Agent : Acetic anhydride is generally preferred over acetyl chloride in a laboratory setting. It is less volatile, less corrosive, and its byproduct, acetic acid, is easier to handle and remove than HCl.

-

Role of the Base : A tertiary amine base, such as triethylamine (TEA) or pyridine, is included to neutralize the acetic acid formed during the reaction. This prevents the protonation of the starting 3-methylpiperidine, which would render it unreactive towards the electrophilic acetic anhydride.

-

Solvent Selection : An inert aprotic solvent like dichloromethane (DCM) is ideal. It readily dissolves the reactants and does not participate in the reaction.

-

Workup Procedure : The aqueous workup is designed to remove the base, unreacted acetic anhydride (by hydrolysis), and the resulting acetate salts, ensuring a clean isolation of the neutral amide product.

Reaction Scheme

Caption: Synthesis of this compound via N-acetylation.

Detailed Experimental Protocol: N-Acetylation

-

Setup : To a round-bottom flask equipped with a magnetic stir bar, add 3-methylpiperidine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M). Place the flask in an ice bath to cool to 0 °C.

-

Addition of Reagents : Add triethylamine (1.2 eq) to the solution. Then, add acetic anhydride (1.1 eq) dropwise via syringe, ensuring the internal temperature remains below 10 °C.

-

Reaction : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting amine is consumed.

-

Quenching : Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Washing : Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and finally, brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude oil can be purified by flash column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Analytical Characterization Workflow

Rigorous analytical characterization is critical to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a self-validating system, where each analysis corroborates the others.

Caption: Workflow for the analytical validation of this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Outcome : For this compound (MW: 141.21), Electron Ionization Mass Spectrometry (EI-MS) should show a prominent molecular ion peak ([M]⁺) at m/z = 141. The fragmentation pattern is expected to be characteristic of N-acetylated piperidines. Key fragments would likely arise from the loss of the acetyl group (CH₃CO•) or cleavage of the piperidine ring. The base peak is often observed at m/z = 43, corresponding to the [CH₃CO]⁺ fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (predicted, CDCl₃, 400 MHz) : Due to the amide bond, rotation around the C-N bond is restricted, leading to magnetic non-equivalence and potentially broad or duplicated signals for the ring protons, especially at room temperature.

-

~δ 2.1 ppm (singlet, 3H) : Acetyl methyl group (CH₃-C=O).

-

~δ 0.9 ppm (doublet, 3H) : Methyl group at the 3-position (CH₃-CH).

-

~δ 1.0-1.9 ppm (multiplets, ~5H) : Ring protons (CH₂ and CH).

-

~δ 2.5-4.5 ppm (multiplets, ~4H) : Ring protons adjacent to the nitrogen, which are deshielded. The complexity and broadness are due to hindered rotation and ring conformations.

-

-

¹³C NMR (predicted, CDCl₃, 100 MHz) :

-

~δ 169-170 ppm : Amide carbonyl carbon (C=O).

-

~δ 40-55 ppm : Ring carbons adjacent to the nitrogen (C2, C6). Signals may be duplicated.

-

~δ 20-35 ppm : Other ring carbons (C3, C4, C5) and the C3-methyl carbon.

-

~δ 21-22 ppm : Acetyl methyl carbon.

-

Chromatographic Analysis (GC-MS)

Given its boiling point of 239 °C, Gas Chromatography (GC) is an excellent method for assessing the purity of this compound.

-

Protocol Outline :

-

Sample Prep : Prepare a dilute solution of the compound in a volatile solvent (e.g., DCM or ethyl acetate).

-

Injection : Inject 1 µL into a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms or HP-5ms).

-

GC Method : Use a temperature gradient, for example, starting at 80 °C, holding for 2 minutes, then ramping at 10 °C/min to 250 °C.

-

Analysis : A pure sample should yield a single major peak in the chromatogram. The corresponding mass spectrum for that peak should match the expected pattern described above.

-

Applications in Drug Discovery: Targeting Cyclophilins

This compound serves as a valuable chemical probe and building block in drug discovery, particularly in the context of cyclophilin inhibition. Cyclophilins are a family of enzymes with peptidyl-prolyl isomerase activity, meaning they catalyze the cis-trans isomerization of proline residues in proteins.[2] This function is crucial for proper protein folding and activity.

Cyclophilins are overexpressed or implicated in numerous human diseases:

-

Immunosuppression : The famous immunosuppressant drug Cyclosporin A functions by binding to Cyclophilin A, initiating a signaling cascade that suppresses the immune response.[2][6]

-

Viral Infections : Cyclophilins are co-opted by viruses like HIV and Hepatitis C for their replication, making them attractive anti-viral targets.[1]

-

Cancer : Overexpression of cyclophilins is linked to tumor progression and metastasis in several cancers.[1][7]

The active site of cyclophilins contains a hydrophobic binding pocket that accommodates the proline residue of their substrates.[8] Small, non-peptidic molecules like this compound can serve as fragments or scaffolds that mimic aspects of the natural substrate. By using such compounds as starting points in fragment-based screening or library synthesis, researchers can develop novel, potent, and selective cyclophilin inhibitors with improved drug-like properties compared to large peptide-based inhibitors.[6][8] The N-acetyl group and the 3-methyl substitution provide specific steric and electronic features that can be optimized to achieve high-affinity binding within the enzyme's active site.

Conclusion

This compound is more than a simple catalog chemical; it is a well-defined molecular tool with direct relevance to contemporary research and drug development. Its synthesis is straightforward, and its structure can be unambiguously confirmed through a standard workflow of modern analytical techniques. For scientists working in medicinal chemistry and chemical biology, particularly those targeting enzyme families like the cyclophilins, this compound represents a valuable scaffold and a foundational molecule for the design of next-generation therapeutics.

References

Sources

- 1. Characterizing and controlling the inherent dynamics of cyclophilin-A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The cyclophilins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 3-Methylpiperidine(626-56-2) 1H NMR spectrum [chemicalbook.com]

- 5. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 6. Cyclophilin D as a drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of novel Cyclophilin D inhibitors starting from three dimensional fragments with millimolar potencies - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Modern Therapeutics: A Technical Guide to the Discovery and Synthesis of Piperidine Derivatives

Abstract

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a ubiquitous and highly privileged structural motif in medicinal chemistry.[1][2] Its presence in a vast array of clinically approved drugs and bioactive natural products underscores its significance in the development of novel therapeutics.[1][3][4] This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of piperidine derivatives for researchers, scientists, and drug development professionals. We will explore the historical context of piperidine alkaloids, delve into the evolution of synthetic methodologies, and examine the structure-activity relationships that govern their pharmacological effects. Through a blend of theoretical principles and practical, field-proven insights, this guide aims to equip the reader with the knowledge to rationally design and synthesize novel piperidine-containing drug candidates.

Introduction: The Enduring Legacy of the Piperidine Ring

The piperidine ring, consisting of five carbon atoms and one nitrogen atom in a saturated hexagonal arrangement, is a fundamental building block in the design of pharmaceuticals.[3][4] Its conformational flexibility, ability to engage in hydrogen bonding, and capacity to modulate lipophilicity make it an ideal scaffold for interacting with a wide range of biological targets.[1] Piperidine derivatives are found in over twenty classes of pharmaceuticals, treating conditions from cancer and infectious diseases to central nervous system disorders.[1][3][4]

The journey of piperidine in science began with its discovery in natural products. The name "piperidine" itself is derived from Piper, the Latin word for pepper, as the alkaloid piperine is the main pungent component of black pepper.[4][5] This historical connection to the natural world has provided a rich source of inspiration for medicinal chemists, with many early drug discovery efforts focused on isolating and modifying naturally occurring piperidine alkaloids.

Figure 1: The piperidine scaffold and its key attributes contributing to its prevalence in drug discovery.

Historical Perspective: From Pepper to Prescription

The story of piperidine derivatives in medicine is deeply rooted in the study of natural products.

Early Discoveries and Alkaloids

Piperidine was first isolated in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours, both of whom obtained it from the reaction of piperine with nitric acid.[5] This discovery opened the door to the investigation of a new class of nitrogen-containing organic compounds.

Many naturally occurring alkaloids feature the piperidine ring system, and these compounds have long been recognized for their potent physiological effects.[6] Notable examples include:

-